1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine

Description

Properties

IUPAC Name |

1-(2-pyrazol-1-ylethyl)piperidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H17N3/c1-2-6-12(7-3-1)9-10-13-8-4-5-11-13/h4-5,8H,1-3,6-7,9-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDCODYPNQAXQEL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(CC1)CCN2C=CC=N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H17N3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80675199 | |

| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

179.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1187385-66-5 | |

| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1187385-66-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-[2-(1H-Pyrazol-1-yl)ethyl]piperidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80675199 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine is a compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and antimicrobial research. This article reviews its biological activity, mechanisms of action, and relevant case studies, supported by data tables summarizing key findings.

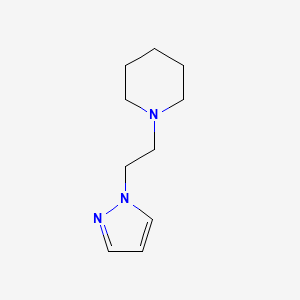

Chemical Structure

The compound features a piperidine ring substituted with a pyrazole moiety, which is known for its diverse biological effects. The structural formula can be represented as follows:

The biological activity of this compound is primarily attributed to its interaction with various molecular targets:

- Enzyme Inhibition : It may inhibit key enzymes by binding to their active sites, thus blocking substrate access. This mechanism is crucial in anticancer applications where enzyme modulation can lead to cell cycle arrest and apoptosis in cancer cells .

- Receptor Interaction : The compound has been shown to interact with receptors involved in cell signaling pathways, influencing cellular responses and potentially leading to therapeutic effects against various diseases .

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity:

- Cell Line Studies : this compound has demonstrated antiproliferative effects on several cancer cell lines, including breast and prostate cancer cells. For instance, studies have reported IC50 values indicating effective inhibition of cell growth at low concentrations .

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 32.17 | Antiproliferative |

| PC3 (Prostate) | 29.02 | Induction of apoptosis |

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent:

- In Vitro Studies : The compound was tested against various bacterial strains and exhibited significant antimicrobial activity, comparable to standard antibiotics .

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) | Comparison Drug |

|---|---|---|

| E. coli | 40 | Ampicillin |

| Staphylococcus aureus | 25 | Amoxicillin |

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

- Study on Cancer Cell Lines : A study published in Cancer Research highlighted the compound's ability to induce apoptosis in HeLa cells through the modulation of Plk1 (Polo-like kinase 1), a key regulator of mitosis. The results indicated a reduction in Plk1 localization at kinetochores post-treatment .

- Antimicrobial Efficacy : In another study focusing on antimicrobial resistance, the compound was evaluated against multidrug-resistant strains of bacteria. The findings suggested that it could serve as a potential lead for developing new antimicrobial agents .

Scientific Research Applications

The compound exhibits a range of biological activities attributed to its structural features, particularly the piperidine ring and the pyrazole moiety. These properties enable it to interact with various molecular targets.

Enzyme Inhibition

1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine may inhibit key enzymes by binding to their active sites, blocking substrate access. This mechanism is crucial in anticancer applications where enzyme modulation can lead to cell cycle arrest and apoptosis in cancer cells.

Receptor Interaction

The compound interacts with receptors involved in cell signaling pathways, influencing cellular responses and potentially leading to therapeutic effects against various diseases.

Anticancer Properties

Research indicates that compounds containing the pyrazole structure exhibit significant anticancer activity. Below is a summary of findings related to its antiproliferative effects on cancer cell lines.

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MDA-MB-231 (Breast) | 32.17 | Antiproliferative |

| PC3 (Prostate) | 29.02 | Induction of apoptosis |

These results highlight the compound's potential as an anticancer agent, particularly against breast and prostate cancer cells.

Antimicrobial Activity

In addition to its anticancer properties, this compound has shown promise as an antimicrobial agent. The following table summarizes its activity against various microbial strains.

| Microbial Strain | Minimum Inhibitory Concentration (µg/mL) | Comparison Drug |

|---|---|---|

| E. coli | 40 | Ampicillin |

| Staphylococcus aureus | 25 | Amoxicillin |

These findings suggest that the compound could serve as a lead for developing new antimicrobial agents, especially against resistant strains.

Case Studies

Several studies have explored the efficacy of this compound in clinical and preclinical settings:

Study on Cancer Cell Lines

A study published in Cancer Research highlighted the compound's ability to induce apoptosis in HeLa cells through modulation of Polo-like kinase 1 (Plk1), a key regulator of mitosis. The results indicated a reduction in Plk1 localization at kinetochores post-treatment, suggesting a mechanism through which the compound exerts its anticancer effects.

Antimicrobial Efficacy

In another study focusing on antimicrobial resistance, the compound was evaluated against multidrug-resistant strains of bacteria. The findings suggested that it could serve as a potential lead for developing new antimicrobial agents, highlighting its relevance in addressing the growing issue of antibiotic resistance.

Comparison with Similar Compounds

3-(Piperidin-1-yl)-6-(1H-pyrazol-1-yl)-pyridazine

- Structure : Incorporates a pyridazine core (a six-membered ring with two adjacent nitrogen atoms) substituted with piperidine and pyrazole groups.

- Unlike the target compound, which has an ethyl linker, this structure directly connects piperidine and pyrazole to a heteroaromatic core.

- Applications : Pyridazine derivatives are often explored in medicinal chemistry for their kinase inhibitory activity .

4-Methyl-1-[4-(1-phenyl-1H-pyrazol-3-yl)benzenesulfonyl]piperidine

- Structure : Features a benzenesulfonyl group linking a phenyl-pyrazole moiety to piperidine.

- Key Differences : The sulfonyl group increases electronegativity and hydrogen-bonding capacity compared to the ethyl linker. The phenyl substituent on pyrazole may enhance lipophilicity.

Piperidine, 1-[(1-methyl-1H-pyrrol-2-yl)methyl]-

- Structure : Substitutes pyrazole with pyrrole, a five-membered aromatic ring with one nitrogen atom.

- Key Differences : Pyrrole lacks the hydrogen-bond acceptor sites of pyrazole, reducing polarity. The methyl group on pyrrole may sterically hinder interactions.

- Safety Data : Classified with CAS 117326-56-4; molecular weight 178.27 g/mol. Safety protocols emphasize consultation with physicians upon exposure .

3-((1-Ethyl-1H-pyrazol-4-yl)methyl)piperidine

- Structure : Pyrazole is substituted at the 4-position with a methyl-linked piperidine, compared to the 1-position in the target compound.

- Key Differences : Substitution position affects electronic distribution and steric accessibility. The ethyl group on pyrazole may alter metabolic stability.

- Data : CAS 1341709-04-3; molecular formula C11H19N3; molecular weight 193.29 g/mol .

Piperidine, 1-(2-(5-(4-methoxyphenyl)-2H-tetrazol-2-yl)ethyl)-, phosphate

- Structure : Replaces pyrazole with tetrazole, a bioisostere for carboxylic acids, linked via ethyl to piperidine.

- Key Differences : Tetrazole’s acidity (pKa ~4.9) contrasts with pyrazole’s (pKa ~14.0), influencing solubility and target binding. The phosphate counterion enhances aqueous solubility .

Data Table: Structural and Physicochemical Comparison

Preparation Methods

Alkylation of Piperidine with 2-(1H-Pyrazol-1-yl)ethyl Halides

One common method involves preparing a 2-(1H-pyrazol-1-yl)ethyl halide intermediate, which is then reacted with piperidine under nucleophilic substitution conditions to yield this compound.

- Step 1: Synthesis of 2-(1H-pyrazol-1-yl)ethyl halide (e.g., bromide or chloride) from 1H-pyrazole and 2-haloethyl reagents.

- Step 2: Nucleophilic substitution reaction where piperidine acts as a nucleophile attacking the alkyl halide.

- Conditions: Usually performed in polar aprotic solvents (e.g., DMF, DMSO) at elevated temperatures to promote substitution.

- Purification: The product is isolated by extraction and purified by recrystallization or chromatography.

This method benefits from straightforward reaction steps and the availability of starting materials.

One-Pot or Multi-Step Pyrazole Formation Followed by Coupling

Another approach synthesizes the pyrazole ring in situ or isolates it before coupling with piperidine.

Pyrazole Synthesis: Pyrazoles are commonly synthesized via cyclocondensation reactions between hydrazines and 1,3-dicarbonyl compounds or related precursors under acidic or neutral conditions. For example, hydrazine reacts with β-diketones or β-ketoesters to form substituted pyrazoles with good regioselectivity and yields (60–99%).

Coupling to Piperidine: The synthesized pyrazole derivative bearing a reactive side chain (e.g., a halogenated ethyl group) is then coupled with piperidine via nucleophilic substitution or reductive amination.

Catalysts and Conditions: Catalytic hydrogenation may be used to remove protecting groups on piperidine nitrogen if applicable. Acidic or basic catalysts can facilitate the coupling.

Research Findings and Data Table on Preparation

| Method | Key Steps | Reaction Conditions | Yield Range (%) | Notes |

|---|---|---|---|---|

| Alkylation of Piperidine | Piperidine + 2-(1H-pyrazol-1-yl)ethyl halide | Polar aprotic solvent, heat | 60–85 | Straightforward, requires halide intermediate |

| Cyclocondensation + Coupling | Hydrazine + β-diketone → pyrazole + coupling | Acidic or neutral, room temp to reflux | 68–99 (pyrazole), 60–80 (coupling) | High regioselectivity in pyrazole synthesis |

| Sulfonate Ester Route | Piperidine ammonium salt + 4-NO2 sulfonate ester | Mild to moderate temperature | 50–75 | Useful for diverse piperidine derivatives |

| One-Pot Acetic Acid Method | β-diketone + hydrazine + acid mediator | Reflux in ethanol/acetic acid | 70–90 | Efficient for pyrazole derivatives synthesis |

Notes on Synthetic Considerations

Regioselectivity: Pyrazole formation is generally regioselective when using appropriate hydrazine and diketone precursors, which is critical for obtaining the desired 1H-pyrazol-1-yl substitution pattern.

Protecting Groups: Piperidine nitrogen may require protection during intermediate steps, with debenzylation or deprotection performed by catalytic hydrogenation.

Solvent Choice: Polar aprotic solvents (e.g., DMF, DMSO) are preferred for substitution reactions to enhance nucleophilicity and solubility.

Catalysts and Additives: Acidic additives like HCl or acetic acid can accelerate cyclocondensation and dehydration steps in pyrazole synthesis.

Purification: Standard organic extraction, washing, and chromatographic techniques are used to isolate and purify the final compound.

Q & A

Q. What synthetic methodologies are commonly employed for the preparation of 1-(2-(1H-Pyrazol-1-yl)ethyl)piperidine?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, alkylation of piperidine derivatives with pyrazole-containing electrophiles (e.g., 2-chloroethylpyrazole) under inert conditions (e.g., N₂ atmosphere) is a standard approach. Purification often employs column chromatography with gradients of ethyl acetate/hexane, followed by recrystallization from ethanol or acetonitrile . Boc-protected intermediates (as seen in related piperidine-pyrazole derivatives) may be used to enhance reaction selectivity .

Q. What safety protocols should be prioritized during handling and storage?

Based on analogous pyrazole-piperidine compounds, this compound likely exhibits skin/eye irritation and acute toxicity. Key precautions include:

- Use of nitrile gloves, lab coats, and safety goggles.

- Handling in a fume hood with local exhaust ventilation.

- Storage in airtight containers under inert gas (argon) at 2–8°C to prevent degradation .

Q. Which spectroscopic techniques are optimal for characterizing structural purity?

- NMR : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) to confirm the integration of pyrazole (δ 7.5–8.0 ppm) and piperidine (δ 1.4–2.8 ppm) protons.

- HRMS : ESI(+) mode to verify molecular ion peaks (e.g., [M+H]⁺).

- FT-IR : Peaks at ~3100 cm⁻¹ (C-H aromatic), 1600 cm⁻¹ (C=N pyrazole), and 2800 cm⁻¹ (piperidine C-H) .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined using SHELX software?

SHELXL is widely used for small-molecule refinement. Key steps include:

- Data integration : Use SHELXPRO to process diffraction data (e.g., .hkl files).

- Structure solution : Employ SHELXD for dual-space methods if heavy atoms are present.

- Refinement : Apply restraints for anisotropic displacement parameters and validate geometric constraints (e.g., piperidine ring planarity). For disordered pyrazole groups, use PART instructions to model alternate conformations .

Q. What experimental strategies can elucidate structure-activity relationships (SAR) for bioactivity?

- Functional group modification : Introduce substituents (e.g., methyl, nitro) at pyrazole C3/C5 positions via electrophilic substitution, then assess changes in antimicrobial or receptor-binding activity using assays like MIC (Minimum Inhibitory Concentration) or radioligand displacement .

- Computational docking : Compare binding affinities of derivatives to target proteins (e.g., CXCR4) using AutoDock Vina, guided by crystallographic data from related piperidine complexes .

Q. How can contradictory synthetic yields reported in literature be addressed?

- Reaction optimization : Screen solvents (e.g., DMF vs. THF) and catalysts (e.g., K₂CO₃ vs. Cs₂CO₃) to identify ideal conditions. For example, microwave-assisted synthesis (120°C, 30 min) may improve yields compared to traditional reflux (12 h) .

- Analytical validation : Use HPLC-DAD to quantify byproducts (e.g., dealkylated impurities) that may inflate yield estimates .

Q. What strategies improve the compound’s stability during long-term storage?

- Lyophilization : Convert to a stable hydrochloride salt form to reduce hygroscopicity.

- Additives : Include antioxidants (e.g., BHT at 0.01% w/w) in storage solutions to prevent radical-mediated degradation.

- Periodic analysis : Monitor stability via UPLC-MS every 3–6 months to detect decomposition products (e.g., piperidine N-oxide) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.